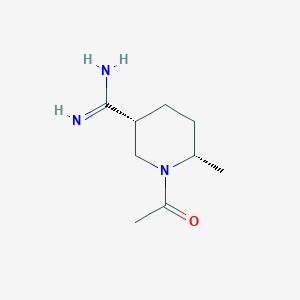
Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide is a chemical compound with a unique structure that includes a piperidine ring substituted with an acetyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the corresponding amine with cyanamide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carboximidamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Rel-(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide can be compared with other piperidine derivatives, such as:
Rel-(3R,6S)-3-methyl-6-isopropyl-1-cyclohexene: This compound has a similar piperidine ring structure but different substituents, leading to distinct chemical properties and applications.
Rel-(3R,6S)-6α-hydroxycyclonerolidol: Another piperidine derivative with different functional groups, used in different research contexts.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3R,6S)-1-acetyl-6-methylpiperidine-3-carboximidamide |
InChI |
InChI=1S/C9H17N3O/c1-6-3-4-8(9(10)11)5-12(6)7(2)13/h6,8H,3-5H2,1-2H3,(H3,10,11)/t6-,8+/m0/s1 |
InChI Key |
BLHGCRSIXFOZBJ-POYBYMJQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C)C(=N)N |
Canonical SMILES |
CC1CCC(CN1C(=O)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)

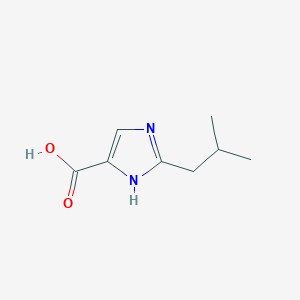

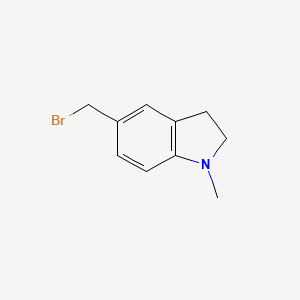
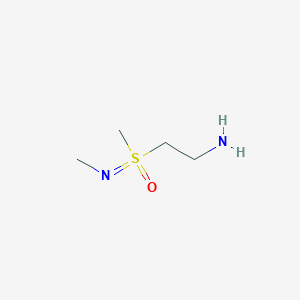

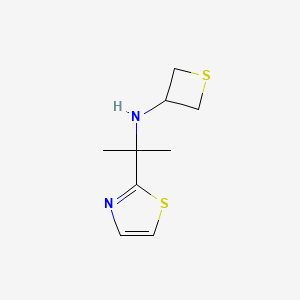


![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)

![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
